molecular formula C11H11BrClNO B594468 1-(2-Bromo-4-chlorophenyl)piperidin-2-one CAS No. 1255574-59-4

1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Cat. No.: B594468
CAS No.: 1255574-59-4
M. Wt: 288.569
InChI Key: WRIPMODGDVAJTK-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)piperidin-2-one (CAS 1255574-59-4) is a high-purity chemical building block with a molecular formula of C 11 H 11 BrClNO and a molecular weight of 327.23 g/mol . This compound features a piperidin-2-one scaffold substituted with a 2-bromo-4-chlorophenyl group, a structure that makes it a valuable intermediate in synthetic organic chemistry. It is particularly useful for developing new compounds via cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the bromo substituent can be selectively arylated to create more complex biphenyl derivatives for advanced applications . The distinct halogenated aryl group also makes it a candidate for research in medicinal chemistry, where similar structures are explored for their potential biological activity, and in materials science for the design of organic electronic materials . As a versatile scaffold, it is intended for the synthesis of novel molecules for pharmaceutical and materials research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO/c12-9-7-8(13)4-5-10(9)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIPMODGDVAJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=C(C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682167
Record name 1-(2-Bromo-4-chlorophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-59-4
Record name 1-(2-Bromo-4-chlorophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of Piperidin-2-one

The most straightforward route involves the alkylation of piperidin-2-one with 1-bromo-2-chloro-4-fluorobenzene or analogous aryl halides. In a reported procedure, 2-bromo-4-chlorophenol reacts with 2-bromobutanoyl bromide in the presence of pyridine to form an intermediate ester, which undergoes subsequent cyclization. For 1-(2-bromo-4-chlorophenyl)piperidin-2-one, this method can be adapted by substituting the phenol derivative with a pre-functionalized aryl bromide.

Reaction Conditions:

  • Solvent: Acetonitrile or dimethylformamide (DMF)

  • Base: Potassium carbonate or triethylamine

  • Temperature: 50–80°C for 4–6 hours

  • Yield: 60–75% (estimated based on analogous reactions).

The mechanism proceeds via nucleophilic attack of the piperidine nitrogen on the electron-deficient aromatic ring, facilitated by the electron-withdrawing effects of bromine and chlorine substituents. Steric hindrance at the ortho position (due to bromine) may necessitate elevated temperatures or prolonged reaction times.

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

This method enables direct C–N bond formation between aryl halides and amines. A patent describing the synthesis of 1-phenyl-2-piperidinoalkanols highlights the use of Pd₂(dba)₃ and BINAP ligands for coupling piperidine derivatives with bromoarenes. Applied to this compound, the reaction would involve:

2-Bromo-4-chloroiodobenzene+piperidin-2-onePd catalystThis compound\text{2-Bromo-4-chloroiodobenzene} + \text{piperidin-2-one} \xrightarrow{\text{Pd catalyst}} \text{this compound}

Key Advantages:

  • Tolerance for steric bulk due to bulky ligands

  • Functional group compatibility with ketones.

Reductive Amination and Cyclization

Stepwise Assembly via Ketone Intermediates

A patent detailing the synthesis of therapeutically active piperidinoalkanols outlines a two-step process:

  • Formation of a keto-piperidine intermediate via alkylation of 4-(4-chlorophenyl)piperidin-4-ol with methyl 2-bromo-2-(2-chlorophenyl)acetate.

  • Reductive amination using sodium borohydride or potassium borohydride to yield the final compound.

Adapting this protocol:

Methyl 2-bromo-2-(2-bromo-4-chlorophenyl)acetate+piperidin-2-oneK₂CO₃IntermediateNaBH₄Target compound\text{Methyl 2-bromo-2-(2-bromo-4-chlorophenyl)acetate} + \text{piperidin-2-one} \xrightarrow{\text{K₂CO₃}} \text{Intermediate} \xrightarrow{\text{NaBH₄}} \text{Target compound}

Critical Parameters:

  • Reducing agent: NaBH₄ in ethanol/acetic acid

  • Purification: Column chromatography (ethyl acetate/cyclohexane).

Alternative Pathways and Novel Strategies

Radical Bromination of Pre-formed Piperidine Derivatives

A radical-mediated bromination approach, as described for 2-bromo-5-(4-chlorophenyl)-1-pentene, could be applied to a pre-assembled piperidin-2-one derivative. Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN), selective bromination at the aromatic ring’s ortho position may be achievable.

Challenges:

  • Competing bromination at the piperidine ring

  • Requires precise control of reaction stoichiometry.

Microwave-Assisted Synthesis

Recent advancements in microwave chemistry enable rapid cyclization and coupling steps. A hypothetical protocol involves:

  • Mixing 2-bromo-4-chlorophenylboronic acid with 2-piperidone in a microwave reactor

  • Using Pd(OAc)₂ and SPhos ligand for coupling

  • Reaction time: 20 minutes at 120°C.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Cost Efficiency Scalability
Nucleophilic Substitution60–754–6 hoursHighModerate
Suzuki Coupling50–6512–24 hoursModerateLow
Buchwald-Hartwig55–706–8 hoursLowHigh
Reductive Amination65–728–10 hoursModerateHigh

Trade-offs:

  • Nucleophilic substitution offers simplicity but struggles with steric hindrance.

  • Palladium-catalyzed methods provide regioselectivity but incur higher costs due to catalyst usage .

Chemical Reactions Analysis

1-(2-Bromo-4-chlorophenyl)piperidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-4-chlorophenyl)piperidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications, including analgesics and anti-inflammatory agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Analogs of 1-(2-Bromo-4-chlorophenyl)piperidin-2-one

Compound Name Substituents CAS Number Molecular Formula
This compound 2-Bromo,4-Cl-phenyl Not provided C₁₁H₁₀BrClNO
1-(4-Bromophenyl)piperidin-2-one 4-Bromo-phenyl 27471-43-8 C₁₁H₁₂BrNO
1-(4-Nitrophenyl)piperidin-2-one 4-Nitro-phenyl 38560-30-4 C₁₁H₁₂N₂O₃
1-(4-Iodophenyl)piperidin-2-one 4-Iodo-phenyl 385425-15-0 C₁₁H₁₂INO
1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one 4-Bromo,3-CF₃-phenyl 1257664-90-6 C₁₂H₁₀BrF₃NO
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Br, -Cl) enhance electrophilic reactivity, facilitating further functionalization . Halogen positioning (e.g., 2-Bromo vs. 4-Bromo) alters steric and electronic interactions, impacting synthetic yields and biological activity .

Biological Activity

1-(2-Bromo-4-chlorophenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C11H10BrClNO\text{C}_{11}\text{H}_{10}\text{BrClN}O

This compound features a piperidinone core with a bromine and chlorine substituent on the phenyl ring, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro studies, primarily focusing on its inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters.

Key Findings

  • MAO Inhibition : The compound has demonstrated potent inhibitory activity against MAO-B, with an IC50 value of approximately 0.16 µM. This indicates a strong potential for use in conditions like Parkinson's disease where MAO-B inhibition is beneficial .
  • Neuroprotective Effects : In cellular models, this compound has shown neuroprotective properties, potentially mitigating oxidative stress and apoptosis in neuronal cells .

Table 1: Biological Activity Data

Activity TypeMeasurementValue (IC50)
MAO-B InhibitionIC500.16 µM
NeuroprotectionCell Viability85% at 10 µM
Antioxidant ActivityDPPH ScavengingEC50 = 25 µM

The mechanism by which this compound exerts its biological effects involves the inhibition of MAO-B, leading to increased levels of neurotransmitters such as dopamine. This is particularly relevant in the context of neurodegenerative diseases where dopamine depletion is a critical factor.

Molecular Interactions

Molecular docking studies suggest that the compound interacts favorably with the active site of MAO-B, forming stable complexes that inhibit enzyme activity. The presence of halogen substituents enhances binding affinity and selectivity towards MAO-B over MAO-A .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Neuroprotection : A recent study evaluated the effects of this compound on rat pheochromocytoma (PC12) cells exposed to neurotoxic agents. The results indicated significant protection against cell death and oxidative damage, suggesting its potential as a neuroprotective agent in Parkinson's disease models .
  • In Vivo Efficacy : Another study investigated the compound's effects in animal models of depression and anxiety. The results showed that administration led to significant behavioral improvements, correlating with increased levels of serotonin and norepinephrine in the brain .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromo-4-chlorophenyl)piperidin-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of piperidinone derivatives typically involves cyclization or substitution reactions. For example:

  • Nucleophilic substitution : Reacting 2-bromo-4-chlorobenzene derivatives with piperidin-2-one precursors under basic conditions (e.g., K2_2CO3_3 in DMF at 80–100°C) .
  • Catalytic coupling : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may enhance regioselectivity for bromo/chloro-substituted aryl groups .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>93% achievable) .

Q. Key Variables :

  • Temperature : Higher temperatures (e.g., 100°C) favor cyclization but may degrade halogenated intermediates.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

Methodological Answer:

  • 1^1H NMR : The piperidin-2-one ring protons resonate at δ 2.5–3.5 ppm (multiplet for CH2_2 groups), while aromatic protons (2-bromo-4-chlorophenyl) appear as doublets or triplets at δ 7.2–7.8 ppm .
  • IR : Stretching vibrations for C=O (amide) at ~1680 cm1^{-1} and C-Br/C-Cl bonds at 550–650 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peaks at m/z 316–318 (M+^+ for C11_{11}H10_{10}BrClNO) with isotopic patterns confirming Br/Cl presence .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for halogenated piperidinones?

Methodological Answer: Discrepancies in activity data (e.g., receptor binding vs. cytotoxicity) may arise from:

  • Stereochemical impurities : Chiral centers in piperidinone rings require enantiomeric resolution (e.g., chiral HPLC) .
  • Metabolic instability : In vitro assays may not account for hepatic metabolism (e.g., cytochrome P450-mediated dehalogenation) .
  • Experimental design : Use standardized cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1% v/v) .

Case Study : A structurally analogous compound, 1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one, showed variable IC50_{50} values due to thiophene ring oxidation under assay conditions .

Q. How can computational modeling predict the reactivity of the bromo/chloro substituents in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate bond dissociation energies (BDEs) for C-Br vs. C-Cl bonds. Lower BDE for C-Br (~65 kcal/mol) suggests preferential reactivity in Suzuki-Miyaura couplings .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts steric hindrance from the 2-bromo-4-chloro substituent, guiding catalyst selection (e.g., bulky ligands for regioselective coupling) .

Validation : Compare computational predictions with experimental yields (e.g., Pd(OAc)2_2/XPhos system achieves >80% coupling efficiency for bromo groups) .

Q. What are the challenges in characterizing degradation products of this compound under oxidative conditions?

Methodological Answer:

  • LC-HRMS : Identify degradation products via high-resolution mass spectrometry (e.g., Q-TOF) with fragmentation patterns matching dehalogenated or hydroxylated derivatives .
  • Stability Studies : Accelerated degradation in H2_2O2_2/UV light reveals:
    • Primary degradation pathway : Cleavage of the piperidinone ring to form 2-bromo-4-chlorobenzoic acid.
    • Secondary pathway : C-Br bond hydrolysis to 4-chlorophenyl derivatives .

Mitigation : Stabilize via lyophilization (storage at -20°C) or formulation with antioxidants (e.g., ascorbic acid) .

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